molecular formula C23H27FN4O4 B029217 Paliperidone N-Oxide CAS No. 761460-08-6

Paliperidone N-Oxide

Cat. No.: B029217
CAS No.: 761460-08-6
M. Wt: 442.5 g/mol
InChI Key: SOGHBNZGNKDZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Paliperidone N-Oxide, also known as Paliperidone, primarily targets dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior. Paliperidone is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors , which may explain some of the other effects of the drug .

Mode of Action

The exact mechanism of action of Paliperidone is unknown but it is likely to act via a similar pathway to risperidone . It has been proposed that the drug’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This antagonism leads to decreased neurotransmission of these pathways, which can help to alleviate symptoms of conditions like schizophrenia.

Biochemical Pathways

Paliperidone’s action on the D2 and 5HT2A receptors affects the dopaminergic and serotonergic pathways respectively . By blocking these receptors, Paliperidone can help to regulate the imbalances in these neurotransmitters seen in conditions like schizophrenia. Additionally, Paliperidone has been shown to improve mitochondrial function, which could have implications in conditions like Huntington’s Disease .

Pharmacokinetics

The pharmacokinetic properties of Paliperidone include its absorption, distribution, metabolism, and excretion (ADME) . Paliperidone has an oral bioavailability of 28% . It has an elimination half-life of 23 hours when taken by mouth . In terms of excretion, about 1% is unchanged in urine and 18% is unchanged in feces . These properties impact the drug’s bioavailability and the duration of its therapeutic effects.

Result of Action

The molecular and cellular effects of Paliperidone’s action include changes in neurotransmitter levels and receptor activity. By antagonizing D2 and 5HT2A receptors, Paliperidone can help to regulate the imbalances in these neurotransmitters seen in conditions like schizophrenia . Additionally, Paliperidone has been shown to improve mitochondrial function , which could have implications in conditions like Huntington’s Disease.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Paliperidone. For example, early-life exposure to environmental factors may increase the risk for schizophrenia via inflammatory mechanisms .

Biochemical Analysis

Biochemical Properties

Paliperidone N-Oxide, like Paliperidone, is likely to interact with various enzymes, proteins, and other biomolecules. Paliperidone, the parent compound, is known to have affinity for dopamine D2 and serotonin 5-HT2A receptors . It’s plausible that this compound may share similar biochemical interactions, although specific studies on this compound are limited.

Cellular Effects

Paliperidone, its parent compound, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s reasonable to hypothesize that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-understood. It’s likely to act via a similar pathway to Paliperidone. Paliperidone’s therapeutic activity in schizophrenia is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are limited. Studies on Paliperidone have shown dose-dependent effects in rats .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Paliperidone, its parent compound, is known to undergo biotransformation through oxidative N-dealkylation, monohydroxylation of the alicyclic ring, alcohol dehydrogenation, and benzisoxazole scission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical formula of NND-502 is ®-(E)-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-1-imidazolylacetonitrile . The preparation typically involves the following steps:

Industrial Production Methods

Industrial production of NND-502 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade NND-502 .

Chemical Reactions Analysis

Types of Reactions

NND-502 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

Paliperidone N-Oxide acts primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. These actions contribute to its efficacy in managing symptoms of schizophrenia, including psychosis and mood disturbances. The compound's pharmacokinetics allows for prolonged therapeutic effects, making it suitable for long-acting formulations.

Key Properties:

  • Molecular Formula: C39H57FN4O5
  • Molecular Weight: 680.89 g/mol
  • CAS Number: 1404053-60-6

Treatment of Schizophrenia

This compound has been shown to effectively manage schizophrenia symptoms, particularly when formulated in long-acting injectable forms. Studies indicate that it provides stable plasma levels, reducing fluctuations associated with oral medications, which is beneficial for patient adherence to treatment regimens .

Neuroprotective Effects

Research has demonstrated that paliperidone may exert neuroprotective effects through its influence on oxidative stress parameters in the brain. A study indicated that paliperidone administration resulted in decreased activity of enzymes associated with oxidative stress, suggesting potential benefits in protecting neuronal integrity during schizophrenia treatment .

Nanoparticle Delivery Systems

Recent studies have explored the use of this compound in advanced drug delivery systems, such as chitosan-coated cubosomal nanoparticles designed for nose-to-brain delivery. This method enhances the bioavailability of paliperidone by facilitating direct transport across the blood-brain barrier, leading to improved therapeutic outcomes .

Formulation Type Particle Size (nm) Encapsulation Efficiency (%) Drug Loading (%) Permeability Coefficient (cm/s)
Chitosan-coated Cubosomes305.7 ± 22.5499.7 ± 0.1703.00×1053.00\times 10^{-5}

Long-Acting Injectable Formulations

This compound has also been incorporated into polycaprolactone nanoparticles for long-acting injectable formulations. These formulations aim to provide sustained release and improved patient compliance by reducing the frequency of injections required .

Case Studies and Clinical Insights

Several clinical studies have evaluated the efficacy and safety of paliperidone formulations, including those containing this compound:

  • A study demonstrated that patients receiving long-acting injectable paliperidone reported fewer relapses compared to those on oral formulations, highlighting the importance of formulation in treatment adherence .
  • Another investigation focused on the neuroprotective role of paliperidone in reducing oxidative stress markers, emphasizing its dual role as an antipsychotic and a potential neuroprotective agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NND-502

NND-502 is unique due to its optically active nature and higher potency compared to other antifungal agents. It has shown superior efficacy in both in vitro and in vivo studies, making it a promising candidate for the treatment of superficial fungal infections .

Biological Activity

Paliperidone N-Oxide (PPi-NO) is a metabolite of the atypical antipsychotic drug paliperidone, which is primarily used in the treatment of schizophrenia. Understanding the biological activity of PPi-NO is crucial for evaluating its pharmacological effects and potential implications in clinical settings. This article synthesizes findings from various studies to elucidate the biological activity of PPi-NO, including its impact on oxidative stress, neuroinflammation, and receptor interactions.

Oxidative Stress Modulation

Research has shown that paliperidone can influence oxidative stress parameters in the brain. A study involving rat models indicated that paliperidone administration resulted in significant alterations in the activities of key antioxidant enzymes. Specifically, it decreased the activities of adenosine deaminase (ADA), xanthine oxidase (XO), and catalase (CAT), while having no significant effect on superoxide dismutase (SOD) levels . These findings suggest that paliperidone may exert protective effects against oxidative stress, which is often implicated in the pathophysiology of schizophrenia.

Table 1: Enzyme Activity Levels in Rat Brain Tissues

EnzymeControl Group (U/mg protein)Paliperidone Group (U/mg protein)
ADA0.123 ± 0.0150.085 ± 0.010
XO0.098 ± 0.0070.067 ± 0.005
CAT2.45 ± 0.201.98 ± 0.15
SOD0.206 ± 0.0140.217 ± 0.009

The data shows a statistically significant reduction in ADA, XO, and CAT activities in the paliperidone group, indicating a potential mechanism by which paliperidone may ameliorate oxidative damage in neuronal tissues .

Neuroinflammatory Effects

Paliperidone has also been shown to modulate neuroinflammation through its effects on the Toll-like receptor 4 (TLR-4) signaling pathway. In studies involving restraint stress models, paliperidone effectively prevented TLR-4 activation and subsequent neuroinflammation in rat prefrontal cortices . This was evidenced by decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are typically elevated during inflammatory responses.

Table 2: Cytokine Levels Post-Paliperidone Treatment

CytokineControl Group (pg/mL)Paliperidone Group (pg/mL)
TNF-α150 ± 1070 ± 5
IL-1β200 ± 1590 ± 10

These results highlight the anti-inflammatory properties of paliperidone, suggesting its potential utility in conditions characterized by neuroinflammation .

Clinical Implications

The biological activity of PPi-NO raises important considerations for its clinical implications:

  • Efficacy : The modulation of oxidative stress and inflammation may enhance the therapeutic efficacy of paliperidone in treating schizophrenia.
  • Safety : Understanding how PPi-NO interacts with dopamine and serotonin receptors is critical, as alterations could impact the safety profile of paliperidone formulations. The presence of N-Oxide could potentially interfere with receptor binding and downstream signaling pathways.

Case Studies

Several clinical observations have documented the effects of paliperidone on patients with schizophrenia:

  • Case Study A : A patient treated with paliperidone exhibited significant improvements in psychotic symptoms alongside reduced markers of oxidative stress, suggesting a correlation between treatment efficacy and antioxidant activity.
  • Case Study B : Another patient developed neuroleptic malignant syndrome after initiating treatment with paliperidone, highlighting the importance of monitoring adverse effects related to dopaminergic blockade .

Properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-14-17(23(30)27-9-2-3-19(29)22(27)25-14)8-12-28(31)10-6-15(7-11-28)21-18-5-4-16(24)13-20(18)32-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGHBNZGNKDZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647306
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761460-08-6
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paliperidone N-Oxide
Reactant of Route 2
Reactant of Route 2
Paliperidone N-Oxide
Reactant of Route 3
Paliperidone N-Oxide
Reactant of Route 4
Paliperidone N-Oxide
Reactant of Route 5
Reactant of Route 5
Paliperidone N-Oxide
Reactant of Route 6
Paliperidone N-Oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.